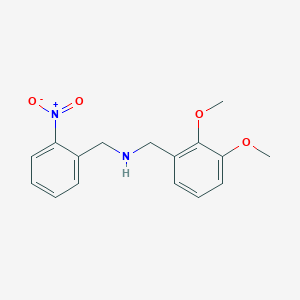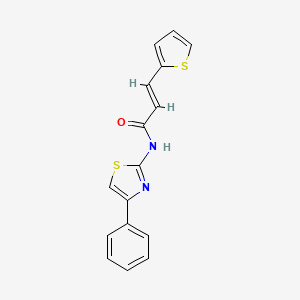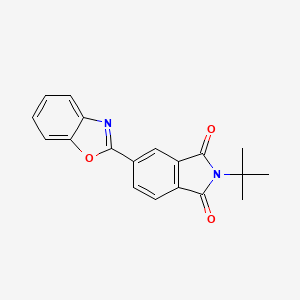
5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione, also known as BIQ, is a compound that has been extensively studied for its potential therapeutic applications. BIQ is a heterocyclic compound that contains both benzoxazole and isoindole moieties, and its unique chemical structure has led to its investigation in various scientific fields.
作用机制
The mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells. 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression.
Biochemical and Physiological Effects:
5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has been shown to exhibit various biochemical and physiological effects, including the induction of DNA damage and the inhibition of cell proliferation. 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has also been shown to modulate the expression of various genes involved in cancer progression, such as p53 and Bcl-2.
实验室实验的优点和局限性
One of the main advantages of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione for lab experiments is its high potency and selectivity against cancer cells, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione, including the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. The development of new synthetic routes and modifications to the 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione structure may also lead to the discovery of more potent and selective compounds. Additionally, the elucidation of the mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione may provide insight into the underlying molecular pathways involved in cancer progression.
合成方法
The synthesis of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione can be achieved through a multi-step process that involves the condensation of 2-tert-butylaniline with o-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced to the amine, which is subsequently cyclized to form the desired 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione compound. The synthesis of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has been optimized to achieve high yields and purity, and various modifications to the synthetic route have been reported.
科学研究应用
5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has also been investigated for its potential as a radioprotective agent, as it has been shown to reduce the damage caused by ionizing radiation.
属性
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-tert-butylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-19(2,3)21-17(22)12-9-8-11(10-13(12)18(21)23)16-20-14-6-4-5-7-15(14)24-16/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZXTTFOCOBOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5795433.png)

![5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5795440.png)


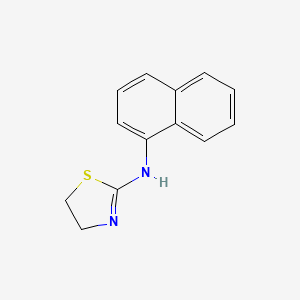

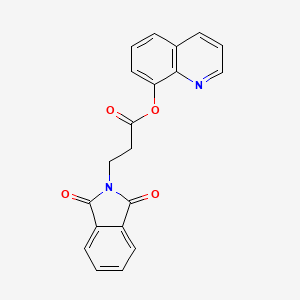
![cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5795488.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5795518.png)

